molecular formula C9H9ClN2O3 B1423941 3-(2-Chloro-4-nitrophenoxy)azetidine CAS No. 1220029-10-6

3-(2-Chloro-4-nitrophenoxy)azetidine

Cat. No.: B1423941
CAS No.: 1220029-10-6
M. Wt: 228.63 g/mol
InChI Key: LFPLGGPNISHGEX-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-nitrophenoxy)azetidine is a heterocyclic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an azetidine ring substituted with a 2-chloro-4-nitrophenoxy group. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

3-(2-Chloro-4-nitrophenoxy)azetidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“3-(2-Chloro-4-nitrophenoxy)azetidine” is classified as an irritant . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-nitrophenoxy)azetidine typically involves the reaction of 2-chloro-4-nitrophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-nitrophenoxy)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-chloro-4-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPLGGPNISHGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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